6-Bromo-2-methylnicotinic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Bromo-2-methylnicotinic acid is C7H6BrNO2 . The exact mass is 214.95800 and the molecular weight is 216.03200 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.03 . The storage condition is an inert atmosphere at room temperature . The boiling point data is not available .Scientific Research Applications
Electrocatalytic Synthesis
6-Bromo-2-methylnicotinic acid has been used in electrocatalytic synthesis processes. For instance, its derivative, 2-amino-5-bromopyridine, has been used in the electrocatalytic carboxylation with CO2, leading to the production of 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, highlighting its environmental friendliness (Feng et al., 2010).
Microbial Degradation and Hydroxylation
The compound has been involved in studies focusing on microbial degradation. For example, certain bacteria have been found to degrade 6-methylnicotinic acid, a related compound, with evidence suggesting that the initial step is hydroxylation at the C2 position (Tinschert et al., 1997).
Coordination Chemistry
This compound and its derivatives have been utilized in the study of coordination compounds, particularly involving silver(I). These studies provide insights into hydrogen-bonded networks in transition-metal systems with carboxylic acid moieties (Aakeröy & Beatty, 1999).
Synthesis of Complexes
The acid has been instrumental in synthesizing new complexes, for instance, those derived from 6-methylnicotinic acid. These studies involve analyzing the influence of different metals on intermolecular interaction around 6-methylnicotinic acid (Luo et al., 2014).
Antibacterial Studies
This compound-related compounds have also been used in antibacterial studies. For instance, metal complexes of 2-Hydroxy-6-methylnicotinic acid have shown promising in-vitro antibacterial properties against various bacterial strains (Verma & Bhojak, 2018).
Magnetic Properties in Coordination Compounds
Studies have also been conducted on the magnetic properties derived from the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions. This research contributes to the understanding of structural diversity and magnetic properties in coordination chemistry (Razquin-Bobillo et al., 2022).
Properties
IUPAC Name |
6-bromo-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZCHXJCZPUESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-97-1 | |
Record name | 6-bromo-2-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.